![molecular formula C21H23NO2S B2833364 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide CAS No. 2034469-31-1](/img/structure/B2833364.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide, also known as AM-251, is a selective antagonist of the cannabinoid CB1 receptor. This compound has been widely studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain.
Scientific Research Applications
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds with thiophene moieties, have been synthesized and evaluated for antioxidant and anticancer activities. These compounds demonstrated significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid in some cases. Their anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds exhibiting higher cytotoxicity against glioblastoma cells (Tumosienė et al., 2020).
Serotonergic Function Modulation
A compound with a structure incorporating benzo[b]thiophene, similar to the query, has been shown to possess both serotonin reuptake inhibition and 5-HT1A receptor agonist properties, suggesting potential as a dual-action antidepressant. This highlights the relevance of such structures in the development of new therapeutic agents for psychiatric disorders (Romero et al., 2003).
Luminescent Properties for White Light Emission
Benzothiazole derivatives, which share a similar heterocyclic component with the query compound, have been investigated for their luminescent properties. These studies provide insights into the potential use of such compounds in the development of white-light-emitting devices, showcasing their utility in materials science and optoelectronics (Lu et al., 2017).
Chemosensor for Silver Ion
Compounds containing thiophene and benzenamine moieties have been developed as chemosensors for silver ions, demonstrating high selectivity and sensitivity. This application underscores the potential utility of structurally related compounds in analytical chemistry and environmental monitoring (Tharmaraj et al., 2012).
Mechanism of Action
Target of Action
The compound N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide, also known as N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide, primarily targets 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to these receptors. The binding affinity of the compound is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound affects the serotonin pathway, which is consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . The compound’s interaction with the 5-HT1A serotonin receptors can influence the serotonin levels in the brain, thereby affecting the serotonin pathway and its downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can influence serotonin levels in the brain, which can have various physiological effects, including changes in mood, appetite, and sleep .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-15(13-17-14-25-20-6-4-3-5-19(17)20)22-21(23)12-9-16-7-10-18(24-2)11-8-16/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJKQTSLRADMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)
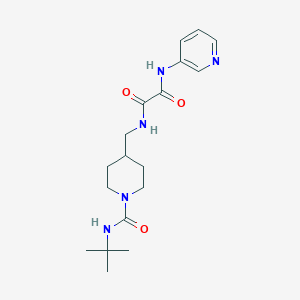

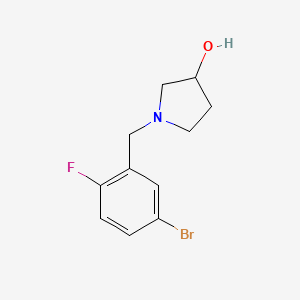
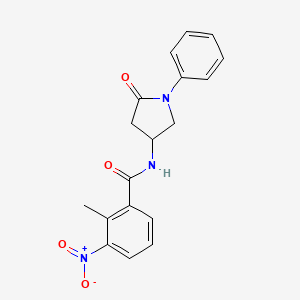
![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)
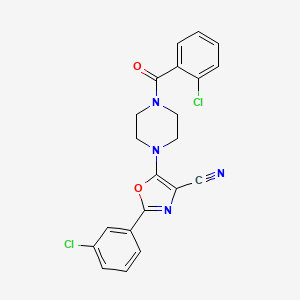

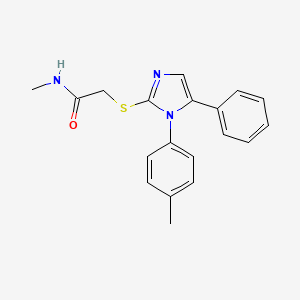
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2833299.png)
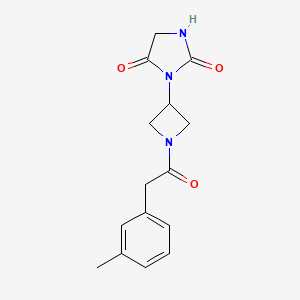
![3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833301.png)
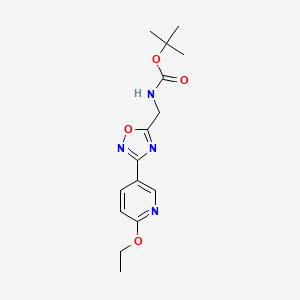
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2833304.png)
